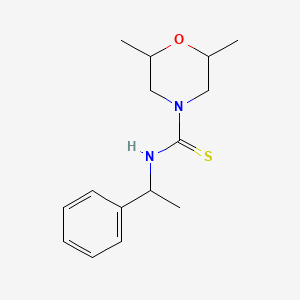![molecular formula C13H7N5S2 B4631332 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B4631332.png)
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound with the molecular formula C13H7N5S2 This compound is characterized by the presence of a pyridine ring substituted with amino, cyanomethylsulfanyl, thiophen-2-yl, and dicarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3,5-dicyanopyridine with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially disrupting normal cellular processes and leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dicyanopyridine: A precursor in the synthesis of the target compound.
Thiophen-2-ylmethyl bromide: Another precursor used in the synthesis.
2-Amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile: A structurally similar compound with different substituents.
Uniqueness
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is unique due to the presence of both cyanomethylsulfanyl and thiophen-2-yl groups on the pyridine ring
Propriétés
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)-4-thiophen-2-ylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5S2/c14-3-5-20-13-9(7-16)11(10-2-1-4-19-10)8(6-15)12(17)18-13/h1-2,4H,5H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKXIIHZHVUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4631253.png)


![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![[3-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4631273.png)
![5-methyl-N-[3-(morpholin-4-yl)propyl]-4-phenylthiophene-3-carboxamide](/img/structure/B4631284.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B4631320.png)
![2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine](/img/structure/B4631328.png)


